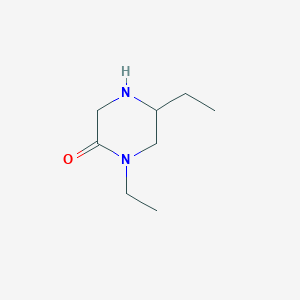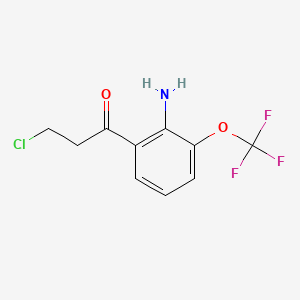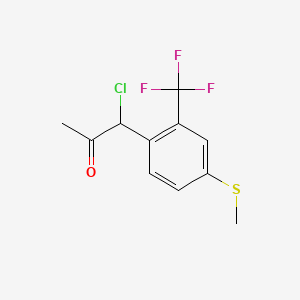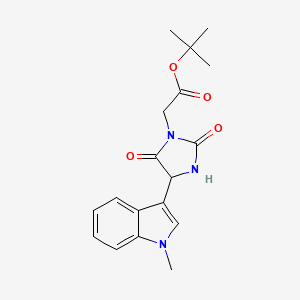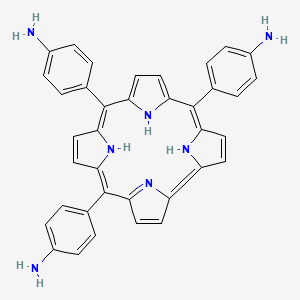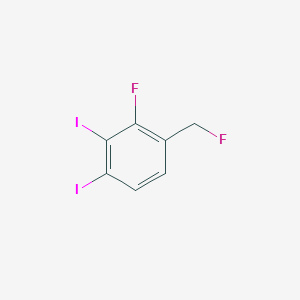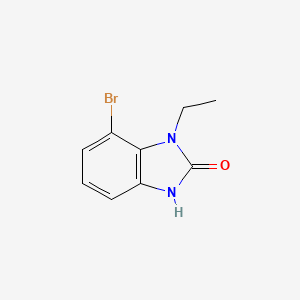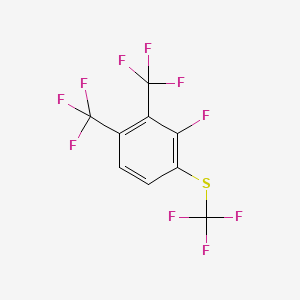
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9S. This compound is characterized by the presence of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring. The presence of these electron-withdrawing groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl groups and a trifluoromethylthio group onto a benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides, nucleophiles, and electrophiles are commonly used. Conditions may include the use of polar aprotic solvents and catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of pharmaceuticals. It is used in the design of drug candidates with improved pharmacokinetic properties.
Medicine: Research into its potential as a diagnostic agent or therapeutic compound is ongoing. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its electron-withdrawing groups. These groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Protein Interaction: The compound can bind to proteins, altering their structure and function.
Comparación Con Compuestos Similares
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,2-Bis(trifluoromethyl)benzene: This compound lacks the fluorine and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1,4-Bis(trifluoromethyl)benzene: The position of the trifluoromethyl groups affects the compound’s electronic properties and reactivity.
1,3-Bis(trifluoromethyl)benzene: Similar to the 1,4-isomer, the position of the trifluoromethyl groups influences its chemical behavior.
The uniqueness of this compound lies in its combination of multiple electron-withdrawing groups, which impart distinct electronic and steric effects, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H2F10S |
|---|---|
Peso molecular |
332.16 g/mol |
Nombre IUPAC |
3-fluoro-1,2-bis(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-6-4(20-9(17,18)19)2-1-3(7(11,12)13)5(6)8(14,15)16/h1-2H |
Clave InChI |
KZEGKOADYPKZGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


